molecular formula C14H16N2O14S4 B1670981 DTSSP Crosslinker CAS No. 81069-02-5

DTSSP Crosslinker

Cat. No.: B1670981
CAS No.: 81069-02-5
M. Wt: 564.6 g/mol
InChI Key: VOTJUWBJENROFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Dithiobis(sulfosuccinimidyl propionate): , commonly known as DTSSP Crosslinker, is a water-soluble, homobifunctional crosslinking reagent. It contains amine-reactive N-hydroxysulfosuccinimide ester groups at both ends of an 8-atom spacer arm, which includes a central disulfide bond. This disulfide bond can be cleaved with reducing agents, making this compound particularly useful for reversible crosslinking applications .

Mechanism of Action

Target of Action

DTSSP (3,3’-Dithiobis(sulfosuccinimidylpropionate)) is a water-soluble crosslinker that primarily targets primary amines (-NH2), which are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide in proteins .

Mode of Action

DTSSP contains an amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of an 8-carbon spacer arm . Sulfo-NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group . This reaction results in the crosslinking of proteins, creating stable covalent bonds between them .

Biochemical Pathways

The primary biochemical pathway affected by DTSSP is protein crosslinking. By forming covalent bonds between proteins, DTSSP can alter protein structure and function, potentially affecting a wide range of biochemical pathways depending on the proteins involved . This crosslinking can be used to ‘fix’ protein interactions, allowing for the identification of weak or transient protein interactions .

Pharmacokinetics

It is known that dtssp is water-soluble , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties. The water solubility of DTSSP may enhance its bioavailability, allowing it to readily interact with its protein targets .

Result of Action

The primary result of DTSSP action is the crosslinking of proteins. This can lead to changes in protein structure and function, potentially affecting a wide range of cellular processes depending on the proteins involved . For example, crosslinking can be used to stabilize protein interactions, allowing for the study of weak or transient protein-protein interactions .

Action Environment

The action of DTSSP is influenced by several environmental factors. Its reactivity with primary amines occurs optimally at pH 7-9 . Additionally, DTSSP is moisture-sensitive, and it is recommended to store it desiccated at 4-8°C to maintain its reactivity . Furthermore, the hydrolysis of the NHS ester moiety in DTSSP is a major competing reaction that increases with increasing pH and occurs more readily in dilute protein or peptide solutions .

Biochemical Analysis

Biochemical Properties

DTSSP Crosslinker contains an amine-reactive N-hydroxysulfosuccinimidyl (sulfo-NHS) ester at each end of an 8-carbon spacer arm . Sulfo-NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group . Proteins, including antibodies, generally have several primary amines in the side chain of lysine (K) residues and the N-terminus of each polypeptide that are available as targets for sulfo-NHS-ester crosslinking reagents .

Cellular Effects

This compound is membrane-impermeable, allowing for cell surface labeling . It is useful for crosslinking cell surface proteins prior to cell lysis and immunoprecipitation . It can ‘fix’ protein interactions to allow identification of weak or transient protein interactions . In a study, it was found that this compound could display destabilization within cancer cells as glutathione is upregulated in various cancers .

Molecular Mechanism

This compound exerts its effects at the molecular level through its amine-reactive sulfo-NHS ester groups . These groups react rapidly with any primary amine-containing molecule . The central disulfide bond in the spacer arm of this compound can be readily cleaved by reducing agents such as 10-50 mM DTT or TCEP at pH 8.5 .

Temporal Effects in Laboratory Settings

This compound is moisture-sensitive and should be stored desiccated at 4-8°C . The NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it is recommended to reconstitute these crosslinkers immediately before use and discard any unused reconstituted crosslinker .

Metabolic Pathways

Its ability to form stable amide bonds with primary amines suggests that it may interact with enzymes or cofactors that contain these groups .

Transport and Distribution

This compound is water-soluble and membrane-impermeable . This suggests that it remains outside the cell membrane and does not get transported or distributed within cells or tissues .

Subcellular Localization

As a membrane-impermeable compound, this compound is localized outside the cell membrane . It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: : DTSSP Crosslinker is synthesized through a multi-step process involving the reaction of 3,3’-dithiobis(propionic acid) with N-hydroxysulfosuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: : DTSSP Crosslinker primarily undergoes nucleophilic substitution reactions with primary amines. The N-hydroxysulfosuccinimide ester groups react with amines to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct .

Common Reagents and Conditions

Major Products: : The major products of this compound reactions are amide-linked conjugates of the target molecules, which can be cleaved by reducing agents to regenerate the original molecules .

Properties

IUPAC Name

1-[3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O14S4/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTJUWBJENROFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O14S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276271, DTXSID701001749
Record name 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81069-02-5, 85549-78-6
Record name 3,3'-Dithiobis(sulfosuccinimidyl propionate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081069025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Dithiobis(sulphosuccinimidyl propionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DTSSP Crosslinker
Reactant of Route 2
Reactant of Route 2
DTSSP Crosslinker
Reactant of Route 3
Reactant of Route 3
DTSSP Crosslinker
Reactant of Route 4
Reactant of Route 4
DTSSP Crosslinker
Reactant of Route 5
Reactant of Route 5
DTSSP Crosslinker

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.